molecular formula C19H18N2O3 B4062477 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate

2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate

Cat. No.: B4062477
M. Wt: 322.4 g/mol
InChI Key: BRWUUAPBLHJNPA-UHFFFAOYSA-N
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Description

“2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole and its derivatives possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalyzed Cyclization and Acetylation: A solvent-free cyclization cum acetylation process for synthesizing 1N-acetyl pyrazoles, including derivatives similar to the compound , demonstrates the efficiency of using SiO2-H2SO4 as a catalyst under microwave-assisted conditions. This method highlights an approach to obtaining N-acetyl pyrazole derivatives with high yield, showcasing the chemical reactivity and potential for diverse chemical transformations of such compounds (Thirunarayanan & Sekar, 2014).

Biological and Agricultural Activities

  • Fungicidal and Insecticidal Activities: Pyrazoline derivatives, including those related to 2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate, have been investigated for their fungicidal and insecticidal properties. A study incorporating the beta-methoxyacrylate pharmacophore into the 1-acetyl-3,5-diarylpyrazoline scaffold revealed potent activities against various fungi and insects, indicating the compound's potential as a lead for developing new fungicidal and insecticidal agents (Zhao et al., 2008).

Material Science Applications

  • Corrosion Inhibition: Pyrazoline derivatives have also found applications in material science, particularly as corrosion inhibitors for metals. A study on pyrazoline compounds, including those structurally related to this compound, demonstrated their effectiveness in enhancing mild steel resistance against corrosion in acidic environments. The research underscores the compounds' potential utility in protecting industrial materials from corrosive damage, thereby extending their service life (Lgaz et al., 2020).

Properties

IUPAC Name

[2-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(22)21-18(15-8-4-3-5-9-15)12-17(20-21)16-10-6-7-11-19(16)24-14(2)23/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWUUAPBLHJNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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